N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)pyridine-3-sulfonamide
CAS No.: 2034335-73-2
Cat. No.: VC7451807
Molecular Formula: C15H15N5O2S
Molecular Weight: 329.38
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034335-73-2 |
|---|---|
| Molecular Formula | C15H15N5O2S |
| Molecular Weight | 329.38 |
| IUPAC Name | N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]pyridine-3-sulfonamide |
| Standard InChI | InChI=1S/C15H15N5O2S/c1-20-11-14(9-18-20)13-5-12(6-17-8-13)7-19-23(21,22)15-3-2-4-16-10-15/h2-6,8-11,19H,7H2,1H3 |
| Standard InChI Key | ZNXZDNWTWBURRB-UHFFFAOYSA-N |
| SMILES | CN1C=C(C=N1)C2=CN=CC(=C2)CNS(=O)(=O)C3=CN=CC=C3 |
Introduction
N-((5-(1-Methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)pyridine-3-sulfonamide is a synthetic compound characterized by its sulfonamide and pyrazole functional groups. These structural features are commonly associated with pharmacologically active molecules, particularly in the fields of antifungal, antiproliferative, and antimalarial drug development. This article provides an in-depth exploration of the compound's structure, synthesis, properties, and potential applications.
Structural Overview
Chemical Structure:
The compound contains:
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A pyridine ring substituted at position 3 with a sulfonamide group.
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A methylated pyrazole moiety attached to another pyridine ring via a methylene linker.
| Property | Value |
|---|---|
| Molecular Formula | C15H15N5O2S |
| Molecular Weight | ~329.38 g/mol |
| Functional Groups | Pyrazole, Pyridine, Sulfonamide |
| IUPAC Name | N-((5-(1-Methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)pyridine-3-sulfonamide |
Synthesis Pathway
The synthesis of this compound typically involves multistep reactions starting from commercially available precursors. Below is a generalized pathway:
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Preparation of Pyridine Sulfonamide:
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Pyridine derivatives are treated with sulfonyl chlorides in the presence of a base (e.g., DIPEA) to introduce the sulfonamide group.
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Formation of Methylene Linker:
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A methylene bridge is introduced by reacting the sulfonamide intermediate with an appropriate alkylating agent.
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Incorporation of Pyrazole:
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The final step involves coupling the pyridine-sulfonamide intermediate with a pyrazole derivative under controlled conditions.
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Analytical Characterization
The compound's identity and purity are confirmed using advanced analytical techniques:
| Technique | Purpose |
|---|---|
| FTIR Spectroscopy | Identification of functional groups (e.g., sulfonamide stretch). |
| NMR Spectroscopy (¹H & ¹³C) | Structural elucidation and confirmation of connectivity. |
| Mass Spectrometry (MS) | Determination of molecular weight. |
| X-ray Crystallography | Confirmation of 3D molecular geometry. |
Pharmacological Potential
The structural features of N-((5-(1-Methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)pyridine-3-sulfonamide make it a candidate for various therapeutic applications:
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Antifungal Activity:
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Antiproliferative Effects:
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Antimalarial Properties:
Comparative Data Table
Below is a comparison of N-((5-(1-Methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)pyridine-3-sulfonamide with related compounds:
| Compound | Activity | IC₅₀ (µM) |
|---|---|---|
| N-(Pyrazolyl)pyridine Sulfonamides | Antifungal | ≤25 |
| Pyrazole-Sulfonamide Derivatives | Antiproliferative | Variable (low µM) |
| Triazolo-Pyridine Sulfonamides | Antimalarial | Sub-micromolar range |
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